2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole
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Overview
Description
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole is a heterocyclic compound that features both a pyrazole and a benzothiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-aminobenzenethiol under dehydrating conditions to form the desired benzothiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Electrophilic substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the sulfur and nitrogen atoms.
Nucleophilic substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-3-yl)benzo[d]thiazole
- 2-(5-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole
- 2-(1H-pyrazol-5-yl)benzo[d]thiazole
Uniqueness
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H9N3S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H9N3S/c1-7-6-9(14-13-7)11-12-8-4-2-3-5-10(8)15-11/h2-6H,1H3,(H,13,14) |
InChI Key |
JQWLCFTWDLJOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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